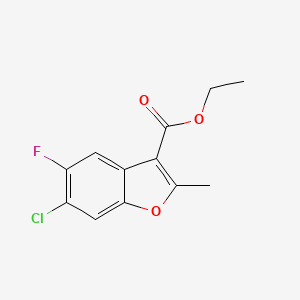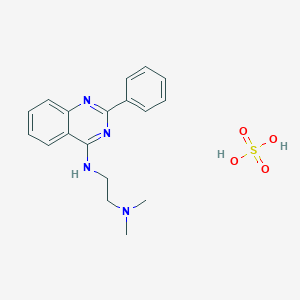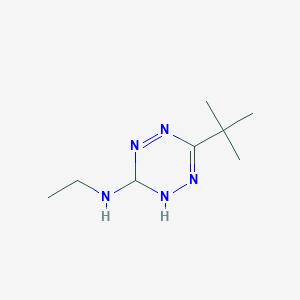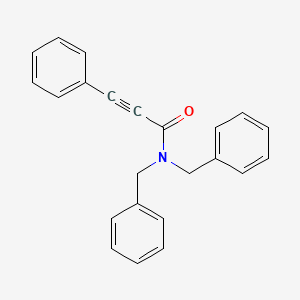![molecular formula C14H22O3 B14217780 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol CAS No. 823792-16-1](/img/structure/B14217780.png)
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol is a chemical compound characterized by its unique structure, which includes an oxane ring and a non-1-en-6-yn-5-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Attachment of the Non-1-en-6-yn-5-ol Backbone: This step involves the coupling of the oxane ring with a non-1-en-6-yn-5-ol precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol: Unique due to its specific structure and functional groups.
Other Oxane Derivatives: Compounds with similar oxane rings but different backbones.
Non-1-en-6-yn-5-ol Derivatives: Compounds with similar non-1-en-6-yn-5-ol backbones but different ring structures.
Uniqueness
This compound is unique due to its combination of an oxane ring and a non-1-en-6-yn-5-ol backbone, which imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
823792-16-1 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
9-(oxan-2-yloxy)non-1-en-6-yn-5-ol |
InChI |
InChI=1S/C14H22O3/c1-2-3-8-13(15)9-4-6-11-16-14-10-5-7-12-17-14/h2,13-15H,1,3,5-8,10-12H2 |
InChI-Schlüssel |
LSVWLFDBLFXHFK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C#CCCOC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)


![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)






![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
